3-Chloro-1,1-dimethoxy-2-methylpropane

Organic Synthesis Building Blocks Lysine Derivatives

3-Chloro-1,1-dimethoxy-2-methylpropane is a small-molecule synthetic intermediate with the molecular formula C6H13ClO2 and a molecular weight of 152.62 g/mol. It is structurally characterized by a chloro-substituted alkyl chain and a dimethyl acetal protecting group, making it a functionalized building block for downstream derivatization.

Molecular Formula C6H13ClO2
Molecular Weight 152.62 g/mol
CAS No. 1081778-33-7
Cat. No. B049645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,1-dimethoxy-2-methylpropane
CAS1081778-33-7
Molecular FormulaC6H13ClO2
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCC(CCl)C(OC)OC
InChIInChI=1S/C6H13ClO2/c1-5(4-7)6(8-2)9-3/h5-6H,4H2,1-3H3
InChIKeyGCUUOZXGWUTXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1,1-dimethoxy-2-methylpropane (CAS 1081778-33-7): Core Chemical Identity and Synthetic Utility


3-Chloro-1,1-dimethoxy-2-methylpropane is a small-molecule synthetic intermediate with the molecular formula C6H13ClO2 and a molecular weight of 152.62 g/mol . It is structurally characterized by a chloro-substituted alkyl chain and a dimethyl acetal protecting group, making it a functionalized building block for downstream derivatization . Its primary documented application is in the preparation of lysine-related compounds [1].

Why 3-Chloro-1,1-dimethoxy-2-methylpropane Cannot Be Replaced by Simple Analogs in Synthetic Routes


While several compounds share the chloroalkyl or acetal motifs, direct substitution of 3-chloro-1,1-dimethoxy-2-methylpropane with close analogs like 1,1-dimethoxy-2-methylpropane (lacking the chloro handle) or 3-chloro-2-methylpropionaldehyde (lacking the protected aldehyde) fundamentally alters the synthetic utility. The combination of an alkyl chloride leaving group for nucleophilic substitution with a dimethyl acetal-protected aldehyde is a specific chemical configuration required for certain lysine analog syntheses [1]. Substituting the dimethoxy group with a diethoxy group, as in 3-chloro-1,1-diethoxy-2-methylpropane, results in a higher molecular weight and altered physicochemical properties (e.g., lipophilicity and steric bulk), which can impact reaction kinetics and purification . Thus, generic replacement based on partial structural similarity risks synthetic failure or the need for complete route re-optimization.

Quantitative Differentiation of 3-Chloro-1,1-dimethoxy-2-methylpropane from Key Comparators


Functional Handle Density: Chloro Leaving Group Presence vs. Non-Chlorinated Acetal

3-Chloro-1,1-dimethoxy-2-methylpropane contains a reactive chloro group enabling nucleophilic substitution, a functionality absent in 1,1-dimethoxy-2-methylpropane. This differentiation is critical for introducing molecular complexity beyond simple aldehyde protection [1]. The chloro group provides a quantified electrophilic site, expanding synthetic utility compared to its non-halogenated analog.

Organic Synthesis Building Blocks Lysine Derivatives

Acetal Protecting Group Size: Dimethyl Acetal vs. Diethyl Acetal in 3-Chloro Analogs

When compared to its diethyl acetal analog (3-chloro-1,1-diethoxy-2-methylpropane, CAS 21938-19-2), the dimethyl acetal version exhibits a lower molecular weight (152.62 vs. 180.67 g/mol) and reduced lipophilicity (XLogP3 of 1.5 vs. 2.2) . These differences can influence reaction rates, solubility in polar media, and chromatographic behavior.

Protecting Groups Acetal Chemistry Reaction Optimization

Stability of the Masked Aldehyde: Acetal vs. Free Aldehyde Functionality

3-Chloro-1,1-dimethoxy-2-methylpropane contains a dimethyl acetal protecting group for a latent aldehyde (3-chloro-2-methylpropanal, CAS 61737-77-7) . The acetal form is stable to nucleophiles and bases, conditions under which the free aldehyde would undergo unwanted side reactions (e.g., aldol condensations, nucleophilic additions) [1]. This stability is a fundamental principle of acetal protecting groups, allowing for selective reaction at the chloro site.

Protecting Groups Aldehyde Chemistry Synthetic Strategy

Synthetic Provenance in Lysine Analog Chemistry: Documented Use vs. General Acetal Building Blocks

The primary literature specifically cites 3-chloro-1,1-dimethoxy-2-methylpropane as a key intermediate in the preparation of lysine-related compounds, as established by Takehara and Yoshida [1]. In contrast, the non-chlorinated analog 1,1-dimethoxy-2-methylpropane is a general aldehyde protecting group with broad applications, but lacks documented utility in this specific, high-value synthetic pathway .

Lysine Analogs Amino Acid Synthesis Bioconjugation

Targeted Applications for 3-Chloro-1,1-dimethoxy-2-methylpropane in R&D and Production


Synthesis of Lysine-Derived Enzyme Inhibitors or Affinity Probes

The documented use of 3-chloro-1,1-dimethoxy-2-methylpropane in preparing lysine-related compounds [1] makes it a logical starting material for generating modified lysine analogs. These analogs are valuable tools in chemical biology, for instance, as inhibitors of lysine-specific demethylases or as affinity probes for studying lysine acetylation pathways. The chloro group allows for selective alkylation of amine nucleophiles, while the dimethyl acetal can be unmasked to an aldehyde for subsequent reductive amination or hydrazone ligation.

Multi-Step Synthesis Requiring Orthogonal Functionalization of an Alkyl Chloride and a Protected Aldehyde

This compound is ideally suited for synthetic sequences where a primary alkyl chloride must undergo nucleophilic substitution (e.g., with amines, thiols, or organometallics) while a latent aldehyde is preserved for later elaboration [1]. The dimethyl acetal provides robust protection against the basic or nucleophilic conditions required for chloride displacement, enabling a sequential, two-step diversification strategy. This avoids complex protecting group manipulations and streamlines the synthesis of bifunctional molecules.

Preparation of Small, Lipophilic Building Blocks for Medicinal Chemistry

With a molecular weight of 152.62 g/mol and a calculated XLogP3 of 1.5 [1], 3-chloro-1,1-dimethoxy-2-methylpropane falls within a favorable property space for a synthetic intermediate in drug discovery. Its relatively low lipophilicity and small size are advantageous for incorporation into lead-like molecules, minimizing the introduction of unnecessary bulk and hydrophobicity. This makes it a more attractive choice than the corresponding diethyl acetal, which is significantly heavier and more lipophilic .

Production of Small-Batch Custom Intermediates with Defined Quality Specifications

Commercial vendors offer this compound with defined purity (e.g., 95%+) and provide recommended storage conditions (e.g., -20°C) to ensure stability [1]. This availability in research-grade quantities with supporting analytical data (e.g., CAS, SMILES, InChI) facilitates its use in small-scale custom synthesis projects where precise stoichiometry and reliable reactivity are required, reducing the need for in-house synthesis and purification of a specialized starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1,1-dimethoxy-2-methylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.